molecular formula C12H16N4 B1478634 2-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine CAS No. 2098079-53-7

2-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine

Cat. No.: B1478634
CAS No.: 2098079-53-7
M. Wt: 216.28 g/mol
InChI Key: OYHIUSUAEFXTKX-UHFFFAOYSA-N
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Description

2-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine is a useful research compound. Its molecular formula is C12H16N4 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Imidazo-Pyridine Derivatives : A study by Yakovenko et al. (2020) discusses the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives. These derivatives are formed by reacting 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide. The cyclocondensation of these derivatives with various reactants leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines and pyrazolo[3',4',5,6]pyrido[2,3-d]pyrimidine derivatives (Yakovenko et al., 2020).

  • Formation of Imidazo[1,2-a]pyridines : Research by Ghorbani-Vaghei and Amiri (2014) presents the synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives. These derivatives are synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide, demonstrating the versatility in the formation of imidazo-pyridine structures (Ghorbani‐Vaghei & Amiri, 2014).

Reactivity and Properties

  • Reactivity of Cyanomethyl Derivatives : Kutrov, Kovalenko, and Volovenko (2008) investigated the reactivity of 2-cyanomethyl derivatives of imidazo[1,2-a]pyridine. Their study includes nitration, bromination, azo coupling, and nitrosation of imidazo[1,2-a]pyridine. This provides insights into the reactivity and potential applications of these compounds in various chemical processes (Kutrov et al., 2008).

Novel Synthesis Methods

  • Microwave-Assisted Synthesis : Tu et al. (2007) described a novel microwave-assisted synthesis method for imidazo[1,2-a]pyridin-2-one derivatives. This method involves the reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones with pyridin-2-amine, highlighting an efficient approach to synthesizing these compounds (Tu et al., 2007).

Properties

IUPAC Name

2-[3-(cyclopropylmethyl)imidazo[4,5-b]pyridin-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-6-5-11-15-10-2-1-7-14-12(10)16(11)8-9-3-4-9/h1-2,7,9H,3-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHIUSUAEFXTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=NC3=C2N=CC=C3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
Reactant of Route 2
2-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
Reactant of Route 3
2-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
Reactant of Route 4
2-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
Reactant of Route 5
2-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
Reactant of Route 6
2-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine

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